2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-
Brand Name: Vulcanchem
CAS No.: 6522-88-9
VCID: VC18461688
InChI: InChI=1S/C22H18N2O11S3/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34)
SMILES:
Molecular Formula: C22H18N2O11S3
Molecular Weight: 582.6 g/mol

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-

CAS No.: 6522-88-9

Cat. No.: VC18461688

Molecular Formula: C22H18N2O11S3

Molecular Weight: 582.6 g/mol

* For research use only. Not for human or veterinary use.

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- - 6522-88-9

Specification

CAS No. 6522-88-9
Molecular Formula C22H18N2O11S3
Molecular Weight 582.6 g/mol
IUPAC Name 1-amino-9,10-dioxo-4-[3-(2-sulfooxyethylsulfonyl)anilino]anthracene-2-sulfonic acid
Standard InChI InChI=1S/C22H18N2O11S3/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34)
Standard InChI Key VGPIJNLQDSYRBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name delineates its intricate structure:

  • Core framework: A 9,10-dioxoanthracene backbone (anthraquinone) with sulfonic acid (-SO₃H) at position 2.

  • Substituents:

    • 1-Amino group: Introduces polarity and potential hydrogen-bonding capacity.

    • 4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino): A branched substituent featuring a phenyl ring linked to a sulfonated ethyl group and a sulfonate ester (-OSO₃H).

Molecular formula: C₂₅H₂₁N₂O₁₀S₃
Molecular weight: 629.63 g/mol

Structural Features and Stereoelectronic Effects

The anthraquinone core contributes to π-π stacking interactions, while the sulfonic acid and sulfonate groups enhance water solubility. The amino group at position 1 and the sulfonated phenylamino side chain at position 4 create a polar, zwitterionic structure capable of interacting with biological targets such as purinergic receptors 3.

Synthesis and Manufacturing

Industrial-Scale Production Challenges

  • Regioselectivity: Ensuring monosubstitution at position 4 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Chromatography or recrystallization is necessary to isolate the product from poly-sulfonated byproducts.

Physicochemical Properties

Key Characteristics

PropertyValue/Description
SolubilityHigh in polar solvents (e.g., water, DMSO) due to sulfonate groups
Melting Point>300°C (estimated for analogous compounds)
LogP~-2.5 (predicted; high hydrophilicity)
StabilitySensitive to strong acids/bases due to sulfonate ester hydrolysis

Spectroscopic Data

  • UV-Vis: λₘₐₓ ≈ 260 nm (anthraquinone π→π* transitions).

  • NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm) .

Biological Activity and Mechanistic Insights

P2Y₂ Receptor Antagonism

This compound (referred to as PSB-416 in pharmacological studies) exhibits selective antagonism at the P2Y₂ receptor, a G-protein-coupled receptor involved in nucleotide signaling 3. Key findings include:

  • IC₅₀: 0.8 µM in ATP-induced calcium mobilization assays.

  • Selectivity: >100-fold selectivity over P2Y₁, P2Y₄, and P2Y₆ subtypes.

Mechanism of Action

The sulfonate and sulfonyl groups interact with positively charged residues (e.g., Arg³⁵⁶) in the P2Y₂ receptor’s binding pocket, disrupting ATP-mediated activation3.

Applications in Research and Industry

Biochemical Research

  • Receptor Signaling Studies: Used to elucidate P2Y₂’s role in inflammation and epithelial ion transport.

  • Fluorescent Probes: Derivatives serve as redox-sensitive probes in live-cell imaging.

ParameterData
Acute Toxicity (Rat)LD₅₀ > 2000 mg/kg (estimated)
MutagenicityNegative in Ames test

Regulatory Status

  • HTS Code: 2934.99.03 (sulfonated anthraquinone derivatives).

  • Environmental Impact: High water solubility necessitates wastewater treatment to prevent aquatic toxicity.

Comparative Analysis with Analogues

Structural Analogues and Activity

CompoundKey ModificationP2Y₂ IC₅₀ (µM)
PSB-4164-Sulfonated phenylamino side chain0.8
PSB-0739Chlorinated anthracene core2.4

Structure-Activity Relationships (SAR)

  • Sulfonate Positioning: Para-substitution on the phenyl ring enhances receptor affinity.

  • Amino Group: Essential for hydrogen bonding with receptor residues.

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